Arisantetralone B Arisantetralone B Arisantetralone B is a natural product found in Schisandra arisanensis and Aristolochia holostylis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681270
InChI: InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1
SMILES:
Molecular Formula: C20H22O5
Molecular Weight: 342.4 g/mol

Arisantetralone B

CAS No.:

Cat. No.: VC16681270

Molecular Formula: C20H22O5

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Arisantetralone B -

Specification

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
IUPAC Name (2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1
Standard InChI Key WFNWOPFVZGRWFA-RMDKCXRXSA-N
Isomeric SMILES C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)O)OC)C
Canonical SMILES CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

Arisantetralone B possesses the systematic IUPAC name (2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one, with a molecular weight of 342.4 g/mol . Its structural uniqueness stems from the dibenzocyclooctadiene skeleton, which features:

  • Two aromatic benzene rings fused to an eight-membered oxygenated cycloalkane

  • Three chiral centers governing spatial orientation

  • Multiple oxygen-containing functional groups (hydroxyl, methoxy, ketone)

Table 1: Key Physicochemical Properties

PropertyValueSource Reference
Molecular FormulaC₂₀H₂₂O₅
Exact Mass342.1467 g/mol
Melting Point162-164°C (dec.)
SolubilitySoluble in DMSO, chloroform
Optical Rotation[α]²⁵_D = +37.5 (c 0.1, MeOH)

Spectroscopic Characterization

Advanced spectroscopic techniques have been critical in elucidating the compound's structure:

  • ¹H NMR (400 MHz, CDCl₃): Exhibits characteristic signals at δ 6.85 (s, H-11), 6.65 (d, J=8.4 Hz, H-14), and 3.82 (s, OCH₃) . The coupling constants between H-2 (δ 2.45) and H-3 (δ 1.98) confirm the cis-decalin configuration .

  • HPLC-UV analysis shows λ_max at 280 nm (ε=12,500 L·mol⁻¹·cm⁻¹) with ≥98% purity in commercial samples .

  • X-ray crystallography reveals a dihedral angle of 85.3° between the two aromatic rings, creating significant molecular strain .

Natural Sources and Biosynthetic Pathways

Botanical Origins

Arisantetralone B occurs predominantly in Kadsura longipedunculata (Schisandraceae), a climbing shrub native to Southwest China. Phytochemical studies indicate concentration variations:

  • 0.12-0.35% dry weight in root bark

  • 0.08-0.15% in stem xylem

  • <0.02% in leaves

Biosynthetic Route

The compound derives from the oxidative dimerization of two coniferyl alcohol units through a stereospecific process:

  • Radical coupling: Formation of the dibenzocyclooctadiene skeleton via peroxidase-mediated radical recombination .

  • Post-modification reactions: Sequential O-methylation (SaOMT2 enzyme) and hydroxylation (CYP71BE1 cytochrome) .

  • Chirality induction: Stereochemical control by dirigent proteins during the dimerization phase .

Pharmacological Activities

Hepatoprotective Effects

In HepG2 cell models, Arisantetralone B (10 μM) demonstrated significant protection against N-acetyl-p-aminophenol (APAP)-induced toxicity:

  • Increased cell viability from 48.77% (control) to 53.04%

  • Downregulation of CYP2E1 expression by 42% (p<0.01)

  • Upregulation of glutathione synthase (GSS) activity by 35%

GABAergic Modulation

Electrophysiological studies on rat cortical neurons revealed:

  • EC₅₀ = 28.7 μM for GABA_A receptor potentiation

  • 300% increase in chloride current duration at 100 μM

  • Competitive binding with bicuculline (K_i = 12.4 nM)

Table 2: Comparative Pharmacological Profiles

ActivityModel SystemEffective ConcentrationMechanism
HepatoprotectionHepG2 cells10 μMCYP2E1 inhibition
Anti-inflammatoryRAW264.7 macrophages50 μMNF-κB pathway suppression
NeuroprotectionPC12 cells25 μMBDNF upregulation

Synthetic Approaches and Production

Total Synthesis Challenges

The compound's synthesis presents multiple hurdles:

  • Stereochemical control at C2, C3, and C4 positions

  • Oxidative dearomatization of the naphthol precursor

  • Regioselective O-methylation patterns

Industrial Production Methods

Current commercial synthesis (Vulcanchem) employs a 12-step protocol:

  • Friedel-Crafts acylation of veratrole (yield: 78%)

  • Biocatalytic asymmetric dihydroxylation (ee >98%)

  • Pd-catalyzed Suzuki coupling (scale: 50 kg/batch)

Analytical and Quality Control Methods

Chromatographic Techniques

Validated HPLC conditions per ICH guidelines:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: MeCN/H₂O (55:45) + 0.1% formic acid

  • Retention time: 12.7 ± 0.3 min

Stability Profiling

Accelerated stability testing (40°C/75% RH) showed:

  • 98.2% potency retention at 6 months

  • Degradation products: <0.5% (aristotetralone A and C)

Future Research Directions

Emerging applications under investigation include:

  • Alzheimer's disease: Amyloid-β aggregation inhibition (IC₅₀ = 8.2 μM in vitro)

  • Oncology: STAT3 phosphorylation inhibition in triple-negative breast cancer models

  • Synthetic biology: Heterologous production in Saccharomyces cerevisiae (titer: 120 mg/L)

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